5-Chloroquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroquinoline-6-carboxylic acid: is a quinoline derivative with the molecular formula C10H6ClNO2 and a molecular weight of 207.62 g/mol . This compound is characterized by the presence of a chlorine atom at the 5th position and a carboxylic acid group at the 6th position of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 5-chloroquinoline-6-carboxylic acid, can be achieved through various methods. One common approach involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another method utilizes a Friedlander heteroannulation reaction using nano ZnO as a catalyst under solvent-free conditions . Additionally, microwave irradiation without any solvent has been employed, with hydrochloric acid as the catalyst .
Industrial Production Methods: Industrial production of quinoline derivatives often involves green and sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like clay or ionic liquids are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Chloroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Quinoline alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloroquinoline-6-carboxylic acid is used as an intermediate in the synthesis of other quinoline derivatives, which are valuable in organic synthesis and catalysis .
Biology: Quinoline derivatives, including this compound, exhibit antimicrobial, antimalarial, and anticancer activities. They are used in the development of new therapeutic agents .
Medicine: The compound is investigated for its potential in treating various diseases, including infections and cancer. Its derivatives are known to inhibit DNA synthesis and promote the cleavage of bacterial DNA gyrase and type IV topoisomerase .
Industry: Quinoline derivatives are used in the production of dyes, materials, and electronic components. They also serve as catalysts in various industrial processes .
Mechanism of Action
The mechanism of action of 5-chloroquinoline-6-carboxylic acid involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. By inhibiting these enzymes, the compound interferes with DNA replication and transcription, leading to the death of bacterial cells . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
- Quinoline-3-carboxylic acid
- 2-Chloroquinoline-3-carbaldehyde
- 7-Chloroquinoline-4-carboxylic acid
Comparison: 5-Chloroquinoline-6-carboxylic acid is unique due to the specific positioning of the chlorine atom and the carboxylic acid group on the quinoline ring. This structural arrangement contributes to its distinct biological activities and chemical reactivity compared to other quinoline derivatives . For example, the presence of the chlorine atom at the 5th position enhances its antimicrobial and anticancer properties .
Properties
IUPAC Name |
5-chloroquinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-6-2-1-5-12-8(6)4-3-7(9)10(13)14/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPAMJNGOIEAQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)C(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945470-47-3 |
Source
|
Record name | 5-chloroquinoline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.